4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide
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Overview
Description
4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide is a complex organic compound that features a pyrazole ring substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide typically involves multiple steps. One common approach starts with the bromination of pyrazole to form 4-bromo-1H-pyrazole . This intermediate is then reacted with other reagents to introduce the butanamide moiety and the methylamino group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Amidation: The butanamide moiety can participate in amidation reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide involves its interaction with specific molecular targets. The bromine atom on the pyrazole ring can form halogen bonds with target proteins, while the methylamino and butanamide groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler compound with a similar pyrazole ring structure.
4-Bromo-1-methyl-1H-pyrazole: Another similar compound with a methyl group instead of the butanamide moiety.
4-Bromo-3-ethyl-1-methyl-1H-pyrazole: A more complex derivative with additional ethyl and methyl groups.
Uniqueness
4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and development in multiple fields.
Properties
Molecular Formula |
C9H15BrN4O |
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Molecular Weight |
275.15 g/mol |
IUPAC Name |
4-(4-bromopyrazol-1-yl)-2-methyl-2-(methylamino)butanamide |
InChI |
InChI=1S/C9H15BrN4O/c1-9(12-2,8(11)15)3-4-14-6-7(10)5-13-14/h5-6,12H,3-4H2,1-2H3,(H2,11,15) |
InChI Key |
JAZZQFMLYNPHIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C=C(C=N1)Br)(C(=O)N)NC |
Origin of Product |
United States |
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